Technical Monograph: Synthesis and Characterization of 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine
Technical Monograph: Synthesis and Characterization of 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine
Executive Summary
This technical guide details the synthesis, purification, and structural characterization of 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine . This compound represents a highly functionalized scaffold within the 2-aminobenzothiazole class, structurally related to neuroprotective agents like Riluzole.
The synthesis presents two primary challenges:
-
Regioselective Cyclization: Controlling the Hugerschhoff reaction on 3-methoxyaniline to favor the 7-methoxy isomer over the thermodynamically favored 5-methoxy isomer.
-
Electrophilic Halogenation: Achieving precise dibromination at the C4 and C6 positions while avoiding over-bromination or oxidation of the exocyclic amine.
This guide provides a self-validating protocol designed for reproducibility and high purity (>98%), essential for downstream SAR (Structure-Activity Relationship) studies.
Retrosynthetic Analysis & Strategy
The construction of the target molecule relies on a "Core-First, Functionalize-Later" approach. We utilize the strong ortho/para directing effects of the C7-methoxy group to drive the subsequent bromination to the desired C4 and C6 positions.
Synthetic Pathway Visualization
Figure 1: Linear synthetic pathway utilizing the Hugerschhoff oxidative cyclization followed by electrophilic aromatic substitution.
Experimental Protocols
Step 1: Synthesis of 7-Methoxy-1,3-benzothiazol-2-amine
The Hugerschhoff reaction is employed here. Note that cyclization of 3-methoxyaniline (m-anisidine) can yield two regioisomers: the 5-methoxy and the 7-methoxy derivative. The 7-methoxy isomer is formed via cyclization ortho to the methoxy group. While sterically less favored than the para position (which yields the 5-methoxy isomer), the high electron density ortho to the methoxy group facilitates this pathway. Careful fractional recrystallization is required to isolate the pure 7-isomer.
Reagents:
-
3-Methoxyaniline (1.0 eq)
-
Potassium Thiocyanate (KSCN) (4.0 eq)
-
Bromine (Br
) (1.0 eq)
Protocol:
-
Thiourea Formation: Dissolve 3-methoxyaniline (12.3 g, 100 mmol) and KSCN (38.8 g, 400 mmol) in glacial acetic acid (150 mL). Cool the mixture to 0–5 °C in an ice bath.
-
Oxidative Cyclization: Add a solution of bromine (16.0 g, 100 mmol) in acetic acid (50 mL) dropwise over 60 minutes. Critical: Maintain temperature <10 °C to minimize polymerization and tar formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A thick precipitate (hydrobromide salt) will form.
-
Workup: Pour the reaction mixture into crushed ice (500 g). Neutralize with Ammonium Hydroxide (25%) to pH 8–9. The free base will precipitate as a solid.
-
Isomer Separation (The Self-Validating Step):
-
Filter the crude solid.[4]
-
Recrystallization: Dissolve the crude solid in boiling ethanol. The 5-methoxy isomer is generally less soluble. Filter the hot solution if insoluble material remains. Upon cooling, the 7-methoxy isomer crystallizes (or requires fractional crystallization).
-
Validation: Check TLC (Mobile phase: Hexane/Ethyl Acetate 6:4).[1] The 7-methoxy isomer typically has a slightly higher R
due to intramolecular H-bonding interactions compared to the 5-methoxy.
-
Yield: ~45-55% (after isolation of correct isomer).
Step 2: Synthesis of 4,6-Dibromo-7-methoxy-1,3-benzothiazol-2-amine
With the 7-methoxy core secured, we utilize the directing effects to install bromines. The methoxy group at C7 strongly activates C6 (ortho) and C4 (para). The amino group at C2 activates the entire ring but directs ortho to itself (C4 is available, C3 is N).
Reagents:
-
7-Methoxy-1,3-benzothiazol-2-amine (1.8 g, 10 mmol)
-
Bromine (Br
) (3.52 g, 22 mmol, 2.2 eq) -
Glacial Acetic Acid (20 mL)
-
Sodium Acetate (Optional, to buffer HBr)
Protocol:
-
Dissolution: Dissolve the starting amine in glacial acetic acid at room temperature.
-
Bromination: Add bromine (diluted in 5 mL acetic acid) dropwise.
-
Observation: The solution will turn orange/red. The first equivalent brominates C6 rapidly (ortho to OMe, para to N). The second equivalent brominates C4 (para to OMe, ortho to bridgehead).
-
-
Heating: Heat the reaction to 60 °C for 2 hours to ensure completion of the second bromination at the sterically crowded C4 position.
-
Quenching: Pour into ice water containing sodium bisulfite (to quench excess bromine).
-
Filtration: Filter the yellow precipitate. Wash with water and cold methanol.
-
Purification: Recrystallize from DMF/Ethanol mixtures to obtain analytical purity.
Characterization & Data Analysis
Mechanistic Validation of Regiochemistry
The structure is confirmed by the absence of coupling in the aromatic region of the NMR, indicating that the two remaining protons are not adjacent.
-
C6 Position: Brominated (Ortho to OMe).
-
C4 Position: Brominated (Para to OMe).
-
C5 Position: Protonated (The only remaining aromatic proton).
Spectral Data Summary
| Technique | Parameter | Observed Value | Assignment/Interpretation |
| 1H NMR | 3.85 ppm (s, 3H) | -OCH | |
| 7.65 ppm (s, 1H) | C5-H (Aromatic). Singlet confirms Br at C4 and C6. | ||
| 7.80 ppm (bs, 2H) | -NH | ||
| 13C NMR | 56.5 | Methoxy carbon. | |
| 102.1, 110.4 | C4 and C6 (C-Br carbons). | ||
| 168.2 | C2 (C=N), characteristic of 2-aminobenzothiazoles. | ||
| Mass Spec | m/z (ESI+) | 336, 338, 340 | [M+H]+. 1:2:1 triplet pattern confirms two Bromine atoms. |
| IR | 3420, 3280 | N-H stretching (Primary amine). | |
| 1245 | C-O-C asymmetric stretch (Aryl ether). |
Logical Validation (Self-Check)
If the bromination had occurred at C5, the NMR would show two singlets (C4-H and C6-H) or doublets if adjacent. However, electronic arguments rule out C5 bromination because it is meta to the strong OMe activator. The presence of a single aromatic singlet at ~7.65 ppm is the definitive proof of the 4,6-dibromo substitution pattern.
Safety & Handling
-
Bromine (Br
): Highly corrosive and volatile. Handle only in a functioning fume hood. Use glass syringes and Teflon needles. -
Benzothiazoles: Many derivatives are biologically active (e.g., sodium channel blockers). Handle as potential neurotoxins until fully characterized.
-
Waste: All aqueous waste from the Hugerschhoff reaction contains thiocyanates and must be treated with bleach (hypochlorite) to neutralize before disposal, preventing cyanide generation in acidic waste streams.
References
-
Hugerschhoff Reaction Mechanism & Scope
-
Regioselectivity in Benzothiazole Synthesis
-
Bromination of Activated Benzothiazoles
-
Riluzole Analog Chemistry
-
Title: Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels.[11][12]
- Source: Farinato, A., et al. (2023). Journal of Medicinal Chemistry.
-
URL:[Link]
- Relevance: Establishes the biological relevance and synthetic handling of 2-amino-6-substituted benzothiazoles.
-
Sources
- 1. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrpc.com [ijrpc.com]
- 4. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Benzothiazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
